Noreximide

Übersicht

Beschreibung

Noreximide is a chemical compound known for its sedative properties. It is closely related to its isomer, norendimide. This introduction focuses on the different aspects of Noreximide, excluding its drug use and dosage information.

Synthesis Analysis

The synthesis of Noreximide is not directly detailed in the available literature. However, related research on the synthesis of various polymers and chemical compounds, such as norbornene derivatives, can provide insights into the potential synthetic pathways for Noreximide. For instance, studies on the synthesis of polyimides and norbornene derivatives involve multi-step polycondensation and ring-opening metathesis polymerization techniques, which may be relevant to the synthesis of Noreximide (Hougham, Tesoro, & Shaw, 1994).

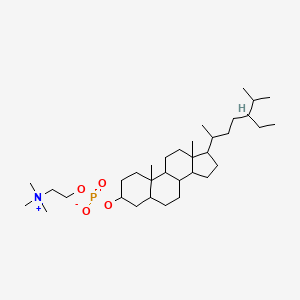

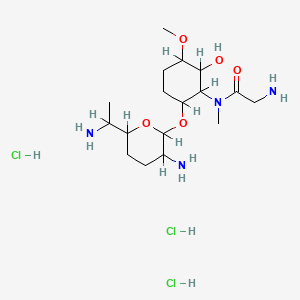

Molecular Structure Analysis

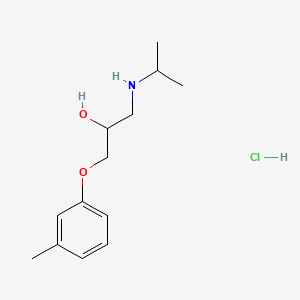

The molecular structure of Noreximide involves isomeric forms, specifically the relation between Noreximide and its endo-isomer, norendimide. This structure is significant in determining its chemical properties and reactions (Tan & Pan, 1987).

Chemical Reactions and Properties

Noreximide's chemical reactions and properties are not explicitly detailed in the research literature. However, studies on related chemical compounds, such as norbornene and maleimide functionalized benzoxazines, provide insight into the possible reactions and properties Noreximide might exhibit, such as its reactivity and potential for polymerization (Ishida & Ohba, 2005).

Physical Properties Analysis

The physical properties of Noreximide, including its solubility, stability, and physical state, are not directly detailed in the available research. However, analogous studies on polyimides and norbornene derivatives show properties like high thermal stability and specific glass transition temperatures, which may be relevant to Noreximide's physical properties (Liaw et al., 2012).

Chemical Properties Analysis

Noreximide's specific chemical properties, such as reactivity with other compounds, stability under various conditions, and potential chemical transformations, are not explicitly mentioned in the available literature. However, studies on similar compounds suggest that its chemical properties could be influenced by its molecular structure and the presence of specific functional groups (Yoon et al., 2012).

Wissenschaftliche Forschungsanwendungen

High-Performance Liquid Chromatographic Assay

Noreximide, recognized for its sedative properties, often contains its endo-isomer norendimide, which can cause excitation. A high-performance liquid chromatographic assay has been developed to separate and quantify these compounds, proving essential for ensuring the purity and safety of noreximide preparations (Tan & Pan, 1987).

Pharmacokinetic Studies

Pharmacokinetic evaluation of noreximide and its isomer norendimide has been conducted in various animals, providing insights into their absorption, distribution, metabolism, and excretion. Such studies are critical for understanding the drug's behavior in the body and for developing safe and effective dosing regimens. Research in rats and dogs has revealed significant data on the pharmacokinetics of noreximide (Koch, Pischek, Czejka, & Ritschel, 1982); (Koch, Bykadi, Ledesma, & Ritschel, 1982); (Koch, Pischek, Holzbecher, & Ritschel, 1981).

Miscellaneous Research Applications

- Cycloheximide and Noreximide Comparison : Studies have compared the effects of cycloheximide, a protein synthesis inhibitor, with noreximide, revealing different biological actions and mechanisms (Huerta-Bahena, Villalobos-Molina, & Garcı́a-Sáinz, 1982).

- Noreximide in Technological Applications : Research has explored the use of noreximide in various technological and scientific applications, such as in the development of distributed reengineering environments (Balint, Mihancea, Gîrba, & Marinescu, 2007).

- Molecular Biology : The role of noreximide in molecular biology, particularly its impact on nucleolar structure and RNA synthesis, has been a subject of interest in several studies (Moreno, Rodrigo, & García-Herdugo, 1990).

Safety and Hazards

Wirkmechanismus

Target of Action

Mode of Action

As a sedative, it is likely to interact with certain receptors in the central nervous system to exert its calming effect .

Pharmacokinetics

The pharmacokinetics of Noreximide have been studied in animals. In beagle dogs, the mean half-life of Noreximide is about 4.5 hours after intravenous administration and about 9.5 hours after oral administration . The apparent volume of distribution is about 20 l/kg, and the total clearance is about 44 l/h after intravenous dosing and about 29 l/h after oral dosing . The absolute bioavailability is about 50%. The drug is completely absorbed but undergoes extensive first-pass metabolism .

Result of Action

As a sedative, it is likely to induce a state of calm or sleepiness .

Eigenschaften

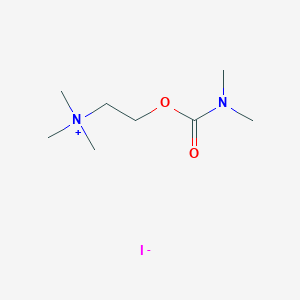

IUPAC Name |

(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12)/t4-,5+,6+,7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIUUMROPXDNRH-RNGGSSJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046298 | |

| Record name | Noreximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Noreximide | |

CAS RN |

6319-06-8 | |

| Record name | 5-Norbornene-2,3-dicarboximide, exo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6319-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noreximide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006319068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noreximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOREXIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPY6X504VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is noreximide distributed and eliminated from the body?

A1: Studies in both rats and beagle dogs show that noreximide exhibits a volume of distribution of around 20 L/kg, indicating distribution primarily within the extracellular fluid. [, ] The elimination half-life of noreximide is approximately 8 hours in rats [] and 4.5 hours in beagle dogs after intravenous administration. [] Oral administration in beagle dogs results in a longer half-life of 9.5 hours. [] These findings suggest that elimination may involve both metabolic and excretory pathways.

Q2: Does noreximide undergo metabolism, and if so, what is the major metabolite?

A2: Yes, noreximide is extensively metabolized, with noreximide-epoxide identified as the primary metabolite. [] This metabolite exhibits a significantly longer elimination half-life of approximately 20 hours compared to the parent compound. [] The extended presence of noreximide-epoxide in the system could potentially contribute to the overall pharmacological effects of noreximide.

Q3: How does the pharmacokinetic profile of noreximide compare to its endo-isomer, norendimide?

A3: Norendimide, the endo-isomer of noreximide, exhibits a slightly longer elimination half-life of 11 hours in rats compared to noreximide's 8 hours. [] Both compounds demonstrate complete absorption and are subject to a first-pass effect. [] This suggests that while structurally similar, subtle differences between these isomers influence their pharmacokinetic behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6H-Dibenzo[b,e]thiepin-11-ylidene)tropane](/img/structure/B1205402.png)

![1b,6-Dihydroxy-6a-methyl-8-(prop-1-en-2-yl)hexahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-3(2h)-one](/img/structure/B1205418.png)